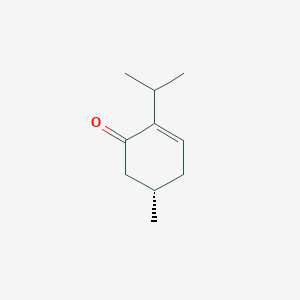![molecular formula C14H26N6O2 B14632007 Diazenediylbis[(4-ethylpiperazin-1-yl)methanone] CAS No. 54904-82-4](/img/structure/B14632007.png)
Diazenediylbis[(4-ethylpiperazin-1-yl)methanone]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazenediylbis[(4-ethylpiperazin-1-yl)methanone] is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diazenediylbis[(4-ethylpiperazin-1-yl)methanone] typically involves the reaction of N-ethylpiperazine with appropriate diazonium salts. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like pyridine. The mixture is refluxed for several hours, followed by cooling and recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Diazenediylbis[(4-ethylpiperazin-1-yl)methanone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Halides, nucleophiles; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted piperazine derivatives .
Wissenschaftliche Forschungsanwendungen
Diazenediylbis[(4-ethylpiperazin-1-yl)methanone] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects, including its use as an analgesic and anti-inflammatory drug.
Wirkmechanismus
The mechanism of action of Diazenediylbis[(4-ethylpiperazin-1-yl)methanone] involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to reduced production of pro-inflammatory cytokines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazene-1,2-diylbis(piperidin-1-ylmethanone): Another piperazine derivative with similar structural features.
(4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: A compound with comparable biological activities.
Uniqueness
Diazenediylbis[(4-ethylpiperazin-1-yl)methanone] is unique due to its specific substitution pattern and the presence of the diazene moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
54904-82-4 |
|---|---|
Molekularformel |
C14H26N6O2 |
Molekulargewicht |
310.40 g/mol |
IUPAC-Name |
4-ethyl-N-(4-ethylpiperazine-1-carbonyl)iminopiperazine-1-carboxamide |
InChI |
InChI=1S/C14H26N6O2/c1-3-17-5-9-19(10-6-17)13(21)15-16-14(22)20-11-7-18(4-2)8-12-20/h3-12H2,1-2H3 |
InChI-Schlüssel |
FYGUSBUFDRNHRH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCN(CC1)C(=O)N=NC(=O)N2CCN(CC2)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


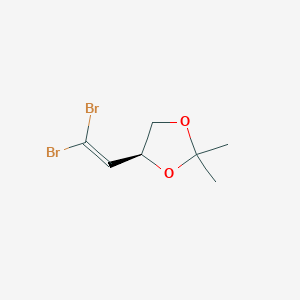
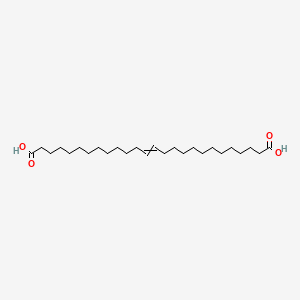
![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B14631945.png)
![2(3H)-Benzofuranone, 3-[(dimethylamino)methyl]hexahydro-](/img/structure/B14631952.png)
![2-Methoxy-4-[(3-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14631965.png)
![2,2'-[(Butan-2-yl)azanediyl]diacetic acid](/img/structure/B14631969.png)


![Butyl 4-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14631983.png)
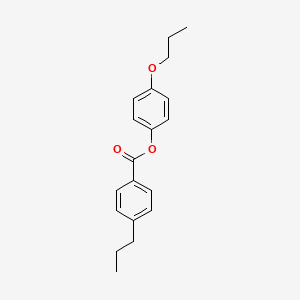
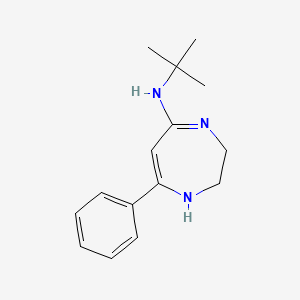
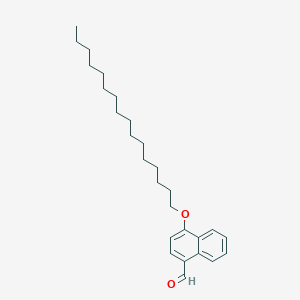
![1,3-Propanedione, 2-[bis(methylthio)methylene]-1,3-diphenyl-](/img/structure/B14632019.png)
